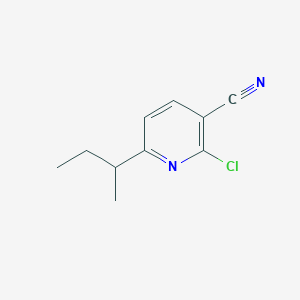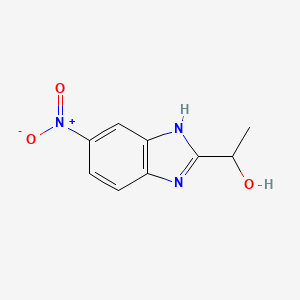
1-(5-Nitro-1h-benzimidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Nitro-1h-benzimidazol-2-yl)ethanol is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.189. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
1-(5-Nitro-1h-benzimidazol-2-yl)ethanol and its derivatives have been extensively studied in the context of their synthesis and chemical characterization. For instance, a study by Tavman (2006) focused on the synthesis and spectral characterization of benzimidazole derivatives and their complexes with Zn(II) ion, highlighting the influence of intramolecular hydrogen bonding on complexation reactions in different solvents (Tavman, 2006). Furthermore, Carella et al. (2007) discussed the nonlinear optical performances of polymers containing benzimidazole chromophores, revealing that different chromophores in the polymers can significantly influence their thermal stability and nonlinear optical activity (Carella et al., 2007).
Biological Applications
In the biological domain, benzimidazole derivatives have been evaluated for various biological activities. Taj et al. (2020) conducted a study involving the synthesis of benzimidazole derivatives and their metal complexes, evaluating their potential in inhibitory activity against enzymes like acetylcholinesterase and lipoxygenase (Taj et al., 2020). Additionally, Öztürk Yıldırım et al. (2005) synthesized a benzimidazole compound and analyzed its crystal structure, revealing weak intermolecular hydrogen bonding interactions, which could have implications in various chemical and biological processes (Öztürk Yıldırım et al., 2005).
Material Science and Catalysis
This compound and its derivatives also find applications in material science and catalysis. A study by Yang et al. (2014) on the synthesis and magnetic properties of nickel-based compounds, where benzimidazole derivatives acted as ligands, revealed the importance of substituents and steric hindrance in determining the structures and properties of the final materials (Yang et al., 2014). Similarly, Peng et al. (2016) explored the anionophoric activity of benzimidazole derivatives, finding that modifications with electron-withdrawing substituents significantly increased their activity, showcasing the potential for these compounds in anion transport and related applications (Peng et al., 2016).
Properties
IUPAC Name |
1-(6-nitro-1H-benzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5(13)9-10-7-3-2-6(12(14)15)4-8(7)11-9/h2-5,13H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFGODDNHJTTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2892562.png)
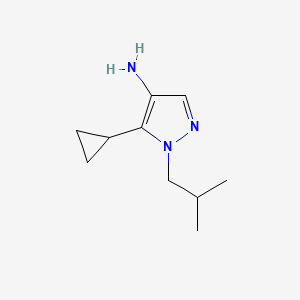


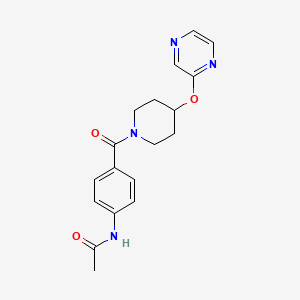
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2892567.png)
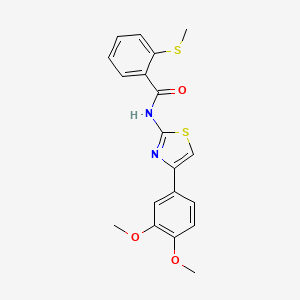
![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)
![N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide](/img/structure/B2892572.png)
![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2892573.png)
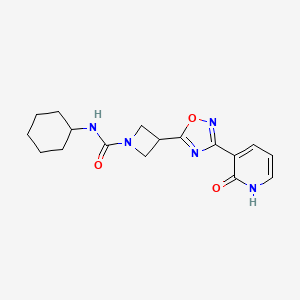
![N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2892581.png)
![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)
